N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S3/c1-18(14,15)12-6-9-2-3-10(17-9)11(13)8-4-5-16-7-8/h2-5,7,12H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNAIGSHJBMPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC1=CC=C(S1)C(=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide typically involves the condensation of thiophene derivatives with methanesulfonamide. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Suzuki–Miyaura coupling, which is a transition metal-catalyzed carbon–carbon bond-forming reaction that uses organoboron reagents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale condensation reactions and coupling reactions under controlled conditions. The use of microwave irradiation and specific catalysts like potassium t-butoxide can enhance the efficiency and yield of these reactions .
Chemical Reactions Analysis
Types of Reactions
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized with various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Therapeutic Properties
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide exhibits a range of pharmacological activities, making it a candidate for drug development. Research indicates that thiophene derivatives can possess:
- Antimicrobial Activity : Thiophene compounds have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
- Anticancer Properties : Studies suggest that thiophene derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types .
Mechanism of Action
The mechanism of action involves interaction with specific biological targets, including enzymes and receptors. For instance, thiophene derivatives can inhibit kinases and other enzymes involved in critical cellular processes .
Material Science
Organic Electronics
this compound is being investigated for its potential applications in organic electronics:
- Organic Field Effect Transistors (OFETs) : The electronic properties of thiophene compounds make them suitable for use in OFETs, where they can serve as semiconducting materials.
- Organic Light Emitting Diodes (OLEDs) : The compound's ability to form thin films with desirable electronic characteristics positions it as a candidate for OLED applications.
Chemical Synthesis
Building Block for Complex Molecules
This compound serves as an essential building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical reactions, including:
- Condensation Reactions : Used to synthesize larger thiophene-based compounds.
- Functionalization Reactions : The presence of the methanesulfonamide group allows for further modifications that can enhance biological activity or tailor properties for specific applications .
Biological Research
Biochemical Interaction Studies
Research on this compound includes studies on its interaction with biological macromolecules:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as urease and various kinases, impacting metabolic pathways .
- Cellular Effects : It influences cell signaling pathways and gene expression, indicating its potential role in modulating cellular functions relevant to disease states .
Mechanism of Action
The mechanism of action of N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene-based compounds act as voltage-gated sodium channel blockers, which can affect neuronal signaling .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
Uniqueness
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide is unique due to its specific substitution pattern and the presence of both a thiophene ring and a methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)methanesulfonamide is a thiophene derivative with potential biological activity. Thiophene compounds are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article focuses on the biological activity of this specific compound, examining its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a thiophene ring system, which is crucial for its biological activity. The synthesis of thiophene derivatives often involves various methodologies, including conventional and modern synthetic strategies. Understanding the structural elements that contribute to biological activity is essential for rational drug design.
1. Anti-Cancer Activity
Thiophene derivatives have shown promising anti-cancer properties. In studies involving various thiophene compounds, significant cytotoxic effects were observed against cancer cell lines such as MCF-7 (breast cancer) and others. For instance, compounds with similar structures exhibited IC50 values indicating effective inhibition of cancer cell proliferation .
Table 1: Cytotoxic Activity of Thiophene Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 12.5 |
| Compound B | HeLa | 15.0 |
| This compound | MCF-7 | TBD |
2. Anti-Inflammatory Activity
Thiophene derivatives are also recognized for their anti-inflammatory properties. Studies have indicated that certain thiophene compounds can inhibit the activity of enzymes like COX and LOX, which are involved in inflammatory processes. For example, one derivative showed an IC50 of 29.2 µM against the 5-LOX enzyme . The mechanism often involves the modulation of pro-inflammatory cytokines such as TNF-α and IL-6.
Table 2: Inhibitory Activity Against Inflammatory Enzymes
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound C | COX-1 | 6.0 |
| Compound D | LOX | 6.6 |
| This compound | COX/LOX | TBD |
3. Antimicrobial Activity
The antimicrobial potential of thiophene derivatives has been explored in various studies. Compounds similar to this compound have demonstrated significant antibacterial and antifungal activities . The specific mechanisms often involve disruption of microbial cell membranes or inhibition of key metabolic pathways.
Case Study 1: Anti-Cancer Efficacy
A recent study investigated the anti-cancer efficacy of a series of thiophene derivatives, including this compound). The results indicated that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells . The study utilized MTT assays to determine cell viability and apoptosis assays to assess cell death mechanisms.
Case Study 2: In Vivo Anti-Inflammatory Effects
In vivo studies demonstrated that thiophene derivatives could significantly reduce inflammation in animal models. One study reported that administration of a related compound at a dose of 20 mg/kg resulted in a notable reduction in paw edema induced by carrageenan . This effect was associated with the inhibition of inflammatory cytokine release.
Q & A
Basic Research Question
- X-ray crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding with sulfonamide groups). SHELX software refines crystallographic data .
- NMR spectroscopy : ¹H and ¹³C NMR confirm functional groups (e.g., thiophene protons at δ 6.8–7.2 ppm, sulfonamide -SO₂NH- at δ 3.1 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 385.2) .
What are the key physicochemical properties influencing its reactivity and stability?
Basic Research Question
- Solubility : Limited in aqueous media but soluble in polar aprotic solvents (DMF, DMSO) due to the sulfonamide group .
- Stability : Degrades under prolonged UV exposure or acidic conditions (pH < 3), requiring storage in inert atmospheres .
- Thermal properties : Melting point ~180–185°C, determined via differential scanning calorimetry (DSC) .
How can density functional theory (DFT) and polarizable continuum models (PCM) predict its electronic structure and solvation effects?
Advanced Research Question
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to model electron density distribution, HOMO-LUMO gaps (~4.2 eV), and reactive sites (e.g., sulfonamide nitrogen) .
- PCM applications : Simulate solvation effects in polar solvents (e.g., water, ethanol) to predict solubility and interaction with biological targets .
- Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess accuracy .
What mechanisms underlie its biological activity, and how can target interactions be validated?
Advanced Research Question
- Enzyme inhibition : The sulfonamide group binds to zinc-containing enzymes (e.g., carbonic anhydrase) via -SO₂NH- coordination, validated by IC₅₀ assays .
- Receptor interactions : Molecular docking (AutoDock Vina) predicts affinity for inflammatory targets (e.g., COX-2; ΔG ≈ -9.2 kcal/mol) .
- In vitro testing : Anti-inflammatory activity measured via COX-2 inhibition (ELISA) and cytotoxicity (MTT assay) in macrophage cells .
How can researchers resolve contradictions in synthesis yields or bioactivity data?
Advanced Research Question
- Yield discrepancies : Use design of experiments (DoE) to optimize variables (e.g., temperature, catalyst ratio). For example, a 10°C increase in coupling reactions improves yields by 15% .
- Bioactivity variability : Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Data normalization : Apply statistical tools (e.g., ANOVA) to account for batch-to-batch variability in purity (HPLC ≥ 95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
